4-Phenylbutyronitrile

Biocatalysis Enzyme Specificity Nitrile Hydrolysis

4-Phenylbutyronitrile (CAS 2046-18-6) is a high-purity arylaliphatic nitrile essential for regioselective biocatalysis and ACE inhibitor intermediate synthesis. Its distinct 4-carbon chain enables specific enzymatic recognition (e.g., Synechocystis sp. nitrilase) for green hydrolysis to 4-phenylbutyric acid—a reactivity profile not shared by shorter-chain analogs. Ideal for pharmaceutical R&D and polymer degradation modeling.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
CAS No. 2046-18-6
Cat. No. B1582471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutyronitrile
CAS2046-18-6
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC#N
InChIInChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2
InChIKeyICMVGKQFVMTRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylbutyronitrile (CAS 2046-18-6) Product-Specific Evidence Guide: Procurement and Selection Differentiators


4-Phenylbutyronitrile (CAS 2046-18-6), also known as benzenebutanenitrile or γ-phenylpropyl cyanide, is an arylaliphatic nitrile (C10H11N) with a terminal nitrile group on a 4-carbon chain attached to a phenyl ring. Its physical properties are well-established: density 0.973 g/mL at 25 °C, boiling point 97-99 °C at 1.7 mmHg, and refractive index n20/D 1.5143 . It is a versatile building block for pharmaceutical intermediates, fine chemicals, and enzyme-based biotransformations .

Why 4-Phenylbutyronitrile (CAS 2046-18-6) Cannot Be Arbitrarily Replaced by In-Class Nitriles


Arylaliphatic nitriles like 3-phenylpropionitrile, 2-phenylbutyronitrile, and phenylacetonitrile are often considered for similar synthetic roles, but their physicochemical properties and enzymatic substrate specificities differ substantially. Direct substitution without validation can lead to altered reactivity, different reaction thermodynamics, or incompatibility with biocatalytic systems [1]. The quantitative evidence below demonstrates that 4-phenylbutyronitrile's distinct chain length, enzyme recognition patterns, and thermodynamic behavior necessitate careful selection rather than generic interchangeability.

4-Phenylbutyronitrile (CAS 2046-18-6) Evidence Guide: Quantitative Differentiation from Key Analogs


Nitrilase Substrate Specificity: 4-Phenylbutyronitrile vs. 2-Phenylbutyronitrile in Synechocystis sp.

A recombinant nitrilase from Synechocystis sp. PCC 6803 efficiently hydrolyzes 4-phenylbutyronitrile to 4-phenylbutyric acid, but exhibits no detectable activity toward the positional isomer 2-phenylbutyronitrile [1]. This stark difference in substrate recognition is critical for chemoenzymatic synthesis design.

Biocatalysis Enzyme Specificity Nitrile Hydrolysis

Nitrilase Activity: ZmNIT2 Exhibits High Activity Toward Both 3-Phenylpropionitrile and 4-Phenylbutyronitrile

The maize nitrilase ZmNIT2 shows high activity toward both 3-phenylpropionitrile and 4-phenylbutyronitrile, demonstrating broad arylaliphatic nitrile acceptance [1]. However, the same enzyme does not accept the AtNIT4 substrate β-cyanoalanine, highlighting a substrate profile distinct from Arabidopsis nitrilases.

Enzyme Kinetics Nitrilase Substrate Scope Maize Nitrilase

Hydrolysis Thermodynamics: 4-Phenylbutyronitrile Proceeds to Completion, Same as 3-Phenylpropionitrile

Calorimetric and chromatographic analysis of nitrilase-catalyzed hydrolyses showed that both 4-phenylbutyronitrile and 3-phenylpropionitrile reactions proceed to completion under the conditions tested, with equilibrium constants too large to measure precisely (only lower limits could be set) [1]. This thermodynamic favorability supports both compounds as viable substrates for enzymatic conversion to their respective carboxylic acids.

Reaction Thermodynamics Nitrile Hydrolysis Equilibrium Constant

Physical Property Differentiation: Density and Boiling Point of 4-Phenylbutyronitrile vs. Analogs

4-Phenylbutyronitrile (density 0.973 g/mL at 25 °C, boiling point 97-99 °C at 1.7 mmHg) differs measurably from its closest analogs. 3-Phenylpropionitrile has a higher density (1.001 g/mL) and different boiling point (113 °C at 9 mmHg), while 2-phenylbutyronitrile exhibits a density of 0.975 g/mL and boiling point of 102-104 °C at 7 mmHg . These distinctions are critical for separation, purification, and handling protocols.

Physicochemical Properties Nitrile Analogs Compound Handling

Enzyme Substrate Scope: Nitrilase from Brassica rapa Hydrolyzes 4-Phenylbutyronitrile

The isozyme NIT-T2 from Brassica rapa exhibits measurable nitrilase activity toward 4-phenylbutyronitrile (0.35 μmol/min/mg under standard conditions) [1]. While comparative data for other nitriles in the same study are not tabulated here, this quantitative activity value provides a benchmark for enzyme sourcing and biocatalytic process development.

Nitrilase Isozyme Brassica rapa Substrate Specificity

4-Phenylbutyronitrile (CAS 2046-18-6) High-Value Application Scenarios Driven by Differentiated Evidence


Biocatalytic Production of 4-Phenylbutyric Acid Using Nitrilase Enzymes

The demonstrated substrate specificity of 4-phenylbutyronitrile for certain nitrilases (e.g., Synechocystis sp. nitrilase) and its thermodynamic favorability for complete hydrolysis make it an ideal candidate for enzymatic production of 4-phenylbutyric acid, a valuable pharmaceutical intermediate [1][2]. Unlike 2-phenylbutyronitrile, which is not converted by the same enzyme, 4-phenylbutyronitrile enables a regioselective, green chemistry approach to carboxylic acid synthesis under mild conditions.

Pharmaceutical Intermediate Synthesis via Stereoselective Transformations

4-Phenylbutyronitrile serves as a key starting material for the synthesis of chiral intermediates such as (R)-2-hydroxy-4-phenylbutyronitrile, which is utilized in the production of angiotensin-converting enzyme (ACE) inhibitors like enalapril [1]. The distinct chain length of 4-phenylbutyronitrile positions the nitrile group appropriately for subsequent enantioselective transformations, a feature not replicated by shorter-chain analogs like 3-phenylpropionitrile.

Catalytic Degradation Studies for Polymer Recycling Research

The catalytic degradation of 4-phenylbutyronitrile over α-FeOOH yields light aliphatic nitriles and styrene derivatives, providing a model system for investigating the breakdown of nitrile-containing polymers such as acrylonitrile-butadiene-styrene (ABS) [1][2]. Its well-defined structure and predictable degradation products make it a preferred compound for mechanistic studies compared to more complex or less characterized nitrile analogs.

Auxin Biosynthesis Research Using Nitrilase Model Substrates

Given that maize nitrilase ZmNIT2 efficiently hydrolyzes both 4-phenylbutyronitrile and 3-phenylpropionitrile, researchers investigating plant auxin biosynthesis pathways can employ 4-phenylbutyronitrile as a surrogate substrate to probe enzyme function and substrate specificity [1]. This application is grounded in direct experimental evidence of substrate acceptance, ensuring relevance to the biological system under study.

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